COTI-2

Description

Contextualization of COTI-2 as a Novel Antineoplastic Agent

This compound is an orally available, third-generation thiosemicarbazone derivative with potent anti-cancer activity. mycancergenome.orgcancer.gov It was identified through a proprietary computational platform, CHEMSAS®, which utilizes a combination of medicinal chemistry, statistical modeling, and machine-learning technologies to discover and optimize novel therapeutic compounds. nih.gov Preclinical studies have shown that this compound is effective against a wide array of human cancer cell lines, irrespective of their tissue of origin or genetic composition. nih.gov Notably, many cancer cell lines have shown sensitivity to this compound at nanomolar concentrations. nih.gov

The compound's primary mechanism of action involves the activation of mutant forms of the p53 protein, a critical tumor suppressor. mycancergenome.orgmedchemexpress.com By binding to misfolded mutant p53, this compound induces a conformational change that restores its normal function, leading to the induction of apoptosis (programmed cell death) in tumor cells. mycancergenome.org In addition to its effects on p53, this compound also inhibits the PI3K/AKT/mTOR signaling pathway, a crucial cascade that is often overactive in cancer, further contributing to its pro-apoptotic effects. mycancergenome.orgmedchemexpress.com Research has demonstrated that this compound exhibits antitumor activity through both p53-dependent and p53-independent mechanisms. nih.gov

Overview of Thiosemicarbazone Derivatives in Cancer Therapeutics Research

This compound belongs to the thiosemicarbazone class of compounds, which are Schiff-base derivatives known for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net For decades, thiosemicarbazones have been recognized as a promising class of anti-cancer drug candidates due to their diverse mechanisms of action. researchgate.net These mechanisms include the inhibition of ribonucleotide reductase and topoisomerase II, enzymes essential for DNA synthesis and replication. ijpcbs.com

Another key anticancer mechanism of thiosemicarbazones is their ability to sequester essential metal ions, such as iron and copper, which are vital for cell proliferation. researchgate.net The 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, known as Triapine, is a well-known example that has undergone extensive clinical investigation. ijpcbs.com The therapeutic potential of thiosemicarbazones can be enhanced through the formation of coordination complexes with metal ions, which can improve their cytotoxic activity. mdpi.com The antitumor effects of these compounds are often linked to their ability to induce apoptosis and cell cycle arrest. mdpi.com

Rationale for Targeting Mutated p53 and Oncogenic Signaling Pathways in Cancer Research

The tumor suppressor gene TP53 is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all tumors. nih.govascopubs.org These mutations often result in the accumulation of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities that promote cancer progression, metastasis, and drug resistance. nih.govfrontiersin.org This high prevalence and critical role in malignancy make mutant p53 an attractive and rational target for cancer therapy. nih.gov

The primary strategies for targeting mutant p53 include restoring its wild-type conformation and function, or inducing its degradation. nih.govfrontiersin.org Restoring the normal function of p53 can reactivate cellular pathways that lead to cell cycle arrest and apoptosis, effectively halting tumor growth. nih.gov

In addition to targeting mutant p53 directly, inhibiting the oncogenic signaling pathways that are driven by it is another key therapeutic strategy. nih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. cancer.gov this compound's ability to inhibit this pathway, in conjunction with its reactivation of mutant p53, provides a dual-pronged attack on cancer cells. mycancergenome.orgmedchemexpress.com Furthermore, this compound has been shown to activate the AMPK signaling pathway, which can inhibit the oncogenic mTOR pathway, further contributing to its antitumor effects. nih.govaacrjournals.org This multi-targeted approach holds the promise of more effective and durable responses in cancer treatment.

Interactive Data Table: this compound Research Findings

| Cancer Type | Cell Lines Tested | Key Findings |

|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | PCI13-wtp53, PCI13-pBabe (p53 null), PCI13-G245D | Decreased clonogenic survival, potentiated response to cisplatin (B142131) and radiation, restored DNA-binding properties to mutant p53, induced DNA damage and apoptosis, activated AMPK and inhibited mTOR pathways. nih.govaacrjournals.org |

| Colorectal Cancer | HT-29, COLO-205, HCT-15, SW620 | Significantly inhibited tumor growth in xenograft models, effective at inhibiting tumor cell proliferation. medchemexpress.comnih.gov |

| Small Cell Lung Cancer (SCLC) | SHP-77 | Significantly inhibited tumor growth in xenograft models, induced early apoptosis. medchemexpress.comnih.gov |

| Glioblastoma | U87-MG, SNB-19, SF-268, SF-295 | Delayed tumor growth in xenograft models, demonstrated greater sensitivity compared to cisplatin or BCNU. medchemexpress.comnih.gov |

| Breast Cancer | MDA-MB-231 | Delayed tumor growth in xenograft models. nih.gov |

| Ovarian Cancer | OVCAR-3 | Effectively inhibited tumor growth in xenograft models. nih.gov |

| Bladder Cancer | 5637, T24 | Inhibited proliferation, induced apoptosis, suppressed migration and invasion, activated the AMPK/mTOR pathway. nih.gov |

| Endometrial Cancer | AN3-CA | Showed synergistic tumor growth inhibition in combination with paclitaxel (B517696) in a xenograft model. plos.org |

Table of Compounds | Compound Name | | | :--- | | BCNU (Carmustine) | | Cetuximab | | Cisplatin | | this compound | | Erlotinib (B232) | | 5-FUdR (Floxuridine) | | Paclitaxel | | Triapine | | Vinorelbine |

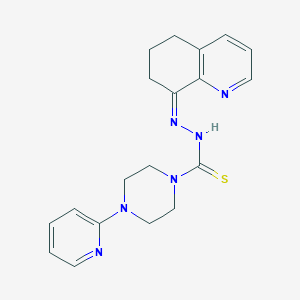

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N6S |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16- |

InChI Key |

UTDAKQMBNSHJJB-JWGURIENSA-N |

SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Isomeric SMILES |

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Origin of Product |

United States |

Computational Discovery and Preclinical Development Paradigms of Coti 2

In Silico Platform-Based Drug Discovery: The CHEMSAS® Methodology

COTI-2 was discovered using a proprietary, computer-based drug discovery technology known as CHEMSAS®. nih.govnih.gov This platform represents a sophisticated in silico machine learning process that predicts the biological activities of molecular structures. nih.govresearchgate.net CHEMSAS® integrates principles from traditional and modern pharmacology, statistical modeling, medicinal chemistry, and machine-learning technologies to discover and optimize novel compounds for various therapeutic targets, including cancer. nih.govresearchgate.net

The CHEMSAS® methodology is a multi-staged computational platform. It employs a hybrid of machine learning technologies and proprietary algorithms to accurately predict biological activity directly from a molecule's structure. criticaloutcome.com The process involves the application of a series of proprietary algorithms to complex 3D molecular structures, which generates unique 2D data patterns composed of more than 250 descriptors. criticaloutcome.com These unique patterns are then utilized to develop hybrid predictive models that correlate molecular structure with specific biological properties, which would traditionally necessitate expensive and time-consuming in vitro or in vivo testing. criticaloutcome.com

The platform is designed to accelerate the identification of promising drug candidates by creating a more efficient and scientifically rigorous screening process. criticaloutcome.com Final lead candidates are selected based on an optimal profile of probable physicochemical, biological, efficacy, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. criticaloutcome.com To maintain its predictive accuracy and comprehensiveness, the CHEMSAS® platform is continuously updated with new prediction models, an expanding database of molecules, and new in silico versions of tests and assays. criticaloutcome.com The use of this platform led to the identification of this compound as a promising anticancer drug candidate. nih.gov

Design Principles for Novel Thiosemicarbazone Candidates

This compound is classified as a third-generation thiosemicarbazone. nih.govresearchgate.net Thiosemicarbazones are a class of compounds known for their diverse biological activities, including anticancer effects. nih.govijper.org The design of novel thiosemicarbazone candidates like this compound is guided by specific chemical principles aimed at enhancing their therapeutic properties.

Thiosemicarbazones are recognized for their metal-chelating properties, which are believed to contribute to their anticancer activity. ijper.orgnih.gov They typically contain an N,N,S-chelating moiety that can bind to endogenous metal ions such as iron, copper, and zinc. nih.govresearchgate.net The interaction with these metal ions can play a role in the compound's mechanism of action. nih.gov For instance, the chelation of iron and copper ions within cancer cells is a proposed mechanism for the tumor-inhibiting effects of some thiosemicarbazones. ijper.org

The design of this compound and other novel thiosemicarbazones often involves modifications to the molecular scaffold to optimize their anticancer activity and selectivity. nih.govnih.govbenthamdirect.comeurekaselect.com For example, di-substitution at the terminal N4 atom has been identified as a critical feature for potent anticancer activity in some thiosemicarbazones. nih.gov The specific structural features of this compound were engineered for high efficacy and low toxicity. nih.govresearchgate.net While initially proposed to act by restoring the function of mutant p53, subsequent research has suggested that this compound may also function as a zinc chelator, which could contribute to its therapeutic effects. nih.govuwindsor.ca

Preclinical Screening Strategies for Lead Compound Identification

Following its in silico identification, this compound underwent a comprehensive preclinical development program to evaluate its efficacy and to further validate the CHEMSAS® platform. nih.gov This program included both in vitro and in vivo assessments against a variety of cancer cell lines. nih.gov

In Vitro Screening

This compound was tested against a diverse panel of human cancer cell lines with different genetic backgrounds. nih.gov These studies demonstrated that this compound effectively inhibited the proliferation of a broad range of cancer cell lines, with most showing sensitivity in the nanomolar concentration range. nih.govnih.gov The antiproliferative activity was observed across various cancer types, including solid epithelial cancers and leukemia. nih.gov

The in vitro screening also included preliminary investigations into the mechanism of action of this compound. These studies indicated that this compound induces cancer cell death via apoptosis. nih.govmedchemexpress.com For example, in SHP-77 small cell lung cancer cells, treatment with this compound at concentrations around its IC₅₀ resulted in early apoptosis in a significant percentage of cells. nih.gov

Below is a table summarizing the in vitro activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| COLO-205 | Colorectal | Data not specified |

| HCT-15 | Colorectal | Data not specified |

| SW620 | Colorectal | Data not specified |

| U87-MG | Glioblastoma | Data not specified |

| SNB-19 | Glioblastoma | Data not specified |

| SF-268 | Glioblastoma | Data not specified |

| SF-295 | Glioblastoma | Data not specified |

| SHP-77 | Small Cell Lung Cancer | Data not specified |

| A2780 | Ovarian | Data not specified |

| PCI13 | Head and Neck Squamous Cell | 1.4 - 13.2 |

In Vivo Screening

The antitumor activity of this compound was further evaluated in several preclinical xenograft models using human cancer cell lines. nih.gov These in vivo studies demonstrated that this compound significantly inhibited tumor growth. nih.govmedchemexpress.com

In a human colorectal tumor xenograft model using HT-29 cells, this compound administered at 10 mg/kg significantly inhibited tumor growth and delayed the time for tumors to reach a specific volume. nih.gov Similarly, in a small cell lung cancer xenograft model with SHP-77 cells, this compound showed significant tumor growth inhibition at a dose as low as 3 mg/kg. nih.gov The compound also demonstrated efficacy in delaying tumor growth in U87-MG glioblastoma and MDA-MB-231 breast cancer xenograft models. nih.gov

These preclinical screening strategies were instrumental in identifying this compound as a lead compound for further development. nih.gov The results from both in vitro and in vivo studies indicated that this compound is a highly efficacious agent against multiple human cancers, with a favorable toxicity profile in animal models. nih.govnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of Coti 2

Direct and Indirect Modulation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional protein that has lost its tumor-suppressive capabilities and can even gain oncogenic functions. aacrjournals.orgaacrjournals.org COTI-2 has been identified as a compound that can modulate the p53 pathway, particularly by targeting mutant p53.

A key mechanism of this compound's action is its ability to induce a conformational change in mutant p53 protein, effectively refolding it into a wild-type-like structure. nih.govresearchgate.netmedchemexpress.commedchemexpress.commedkoo.com This reactivation of mutant p53 has been observed in various cancer cell lines. nih.gov

Studies have utilized conformation-specific antibodies to demonstrate this refolding process. Treatment with this compound has been shown to increase the binding of the PAb1620 antibody, which recognizes the wild-type p53 conformation, while decreasing the binding of the PAb240 antibody, which is specific for the mutant conformation. nih.govresearchgate.net This shift in antibody binding provides strong evidence for a conformational change towards a more native, functional state. Further evidence suggests that this compound binds to the full-length and the DNA-binding domain of mutant p53, which likely initiates this refolding process. nih.govresearchgate.net

| Assay | Observation with this compound Treatment | Implication | Source |

|---|---|---|---|

| Immunofluorescent staining with PAb1620 (wild-type specific) | Increase in staining | Shift to a wild-type-like conformation | nih.govresearchgate.net |

| Immunofluorescent staining with PAb240 (mutant specific) | Decrease in staining | Loss of mutant conformation | nih.govresearchgate.net |

| Surface Plasmon Resonance | Binding to full-length and DNA-binding domain of mutant p53 | Direct interaction with the mutant protein | nih.govresearchgate.net |

Following the refolding of mutant p53, this compound treatment leads to the restoration of its DNA-binding properties and the normalization of wild-type p53 target gene expression. aacrjournals.orgnih.govaacrjournals.orgnih.gov RNA sequencing and chromatin immunoprecipitation (ChIP) assays have confirmed that in cancer cells treated with this compound, the reactivated p53 can once again bind to the promoter regions of its target genes and induce their transcription. nih.govresearchgate.net

Validation studies using quantitative real-time PCR (qRT-PCR) have demonstrated the upregulation of key p53 target genes involved in cell cycle arrest and apoptosis, such as p21, PUMA, and NOXA. researchgate.net This restoration of transcriptional activity is a crucial step in reinstating the tumor-suppressive functions of p53.

| Experimental Approach | Finding | Significance | Source |

|---|---|---|---|

| RNA Sequencing | Normalization of wild-type p53 target gene expression | Reactivation of p53's transcriptional regulatory function | aacrjournals.orgnih.govresearchgate.net |

| Chromatin Immunoprecipitation (ChIP) | Increased binding of mutant p53 to the recognition elements of target genes | Restoration of DNA-binding ability | nih.govresearchgate.net |

| qRT-PCR | Upregulation of p21, PUMA, NOXA, MDM2, PLK3, and ATF3 mRNA levels | Confirmation of target gene activation | researchgate.net |

The reactivation of mutant p53 by this compound contributes significantly to its antitumor effects. By restoring the functions of p53, this compound can induce apoptosis (programmed cell death) and senescence in cancer cells. aacrjournals.orgnih.govaacrjournals.orgnih.gov The induction of apoptosis has been observed in various cancer cell lines, including triple-negative breast cancer and head and neck squamous cell carcinoma. nih.govresearchgate.net This p53-dependent mechanism is a key component of this compound's therapeutic potential, as it directly targets a fundamental driver of cancer progression. nih.govnih.gov

An emerging hypothesis suggests that this compound may function as a zinc metallochaperone to reactivate mutant p53. chemrxiv.orguwindsor.cadigitellinc.comresearchgate.net The proper folding and DNA-binding activity of the p53 protein are dependent on the presence of a zinc ion within its DNA-binding domain. Some mutations in p53 can lead to a deficient binding of zinc, causing the protein to misfold and lose its function. chemrxiv.orgresearchgate.net

According to this hypothesis, this compound acts as a zinc chaperone, delivering zinc to the mutant p53 protein and thereby facilitating its refolding into a functional conformation. chemrxiv.orgresearchgate.net This proposed mechanism provides a more detailed molecular basis for the observed refolding and reactivation of mutant p53. It is suggested that zinc-binding is necessary for the bioactivity of this compound. chemrxiv.orgresearchgate.net

Negative Modulation of the PI3K/AKT/mTOR Signaling Network

In addition to its effects on the p53 pathway, this compound also acts as a negative modulator of the PI3K/AKT/mTOR signaling network. medchemexpress.commedchemexpress.commedkoo.comresearchgate.netsemanticscholar.org This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature of many cancers. nih.gov The ability of this compound to inhibit this pathway contributes to its broad-spectrum antitumor activity, which is observed in cancer cells with both mutant and wild-type p53. nih.gov

A key molecular event in the PI3K/AKT/mTOR pathway is the phosphorylation of AKT, which activates it and allows it to phosphorylate downstream targets. This compound has been shown to reduce the levels of phosphorylated AKT (p-AKT), thereby inhibiting the downstream signaling cascade. researchgate.netnih.gov By decreasing p-AKT levels, this compound can suppress the pro-survival and pro-proliferative signals that are driven by this pathway. This action likely contributes to the induction of apoptosis observed in cancer cells treated with this compound. nih.gov

Activation of AMPK Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway in various cancer cells. nih.govnih.gov This activation is a key component of its p53-independent mechanism of action. nih.govaacrjournals.org In studies involving head and neck squamous cell carcinoma (HNSCC) and bladder cancer (BCa) cells, treatment with this compound led to a notable, dose-dependent increase in the phosphorylation of AMPK. nih.govaacrjournals.org This phosphorylation signifies the activation of the AMPK enzyme. nih.gov

Pharmacoproteomic profiling has confirmed that this compound treatment results in the activation of the AMPK pathway in HNSCC cells, irrespective of their p53 mutational status. nih.govaacrjournals.org The activation of AMPK, a crucial cellular energy sensor, suggests that this compound influences the metabolic state of cancer cells, contributing to its antitumor effects. youtube.com Research in bladder cancer cell lines (5637 and T24) demonstrated that this compound supplementation activated the AMPK/mTOR signaling pathway, as evidenced by elevated levels of AMPK phosphorylation. nih.gov

mTOR Pathway Inhibition

A direct consequence of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, an oncogenic signaling route. nih.govnih.govaacrjournals.org The mTOR pathway is critical for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. researchgate.net In bladder cancer cells, the activation of AMPK by this compound was directly linked to a decrease in the phosphorylation of mTOR, indicating its inhibition. nih.gov

This inhibitory effect on the mTOR pathway has been observed across different cancer types and is independent of the cells' p53 status. nih.govaacrjournals.org In HNSCC cells, proteomic analysis revealed that this compound treatment led to significant inhibition of the mTOR pathway. nih.govresearchgate.net The dual action of activating AMPK while inhibiting mTOR suggests a comprehensive mechanism where this compound shifts the cellular balance away from anabolic processes that support tumor growth and towards catabolic processes that can lead to cell death. nih.govcancer.gov Studies in acute myeloid leukemia (AML) cells also suggest that this compound may reduce the expression of certain proteins, such as MCL-1, through the inhibition of mTORC1, a component of the mTOR pathway. ashpublications.org

| Protein | Effect of this compound Treatment | Cancer Type Studied | Source |

|---|---|---|---|

| Phospho-mTOR | Decreased | HNSCC, Bladder Cancer | nih.govresearchgate.net |

Induction of Programmed Cell Death Pathways

Apoptosis Induction via Caspase Cascade Activation

This compound has been consistently shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govmedchemexpress.commums.ac.ir This pro-apoptotic activity is mediated through the activation of the caspase signaling cascade. nih.gov Caspases are a family of protease enzymes that, once activated, execute the process of apoptosis by cleaving key cellular proteins. nih.govyoutube.com

In pediatric acute lymphoblastic leukemia Jurkat cells, treatment with this compound resulted in the cleavage and activation of initiator caspase-9 and executioner caspase-3. researchgate.net The activation of these caspases occurred in a dose- and time-dependent manner. researchgate.netnih.gov Similarly, in bladder cancer cells, the antitumor effects of this compound were linked to the induction of Caspase-3 expression and activation, which subsequently leads to apoptosis. nih.gov This activation of the caspase cascade is a central mechanism by which this compound exerts its cytotoxic effects against cancer cells. nih.govnih.gov

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Caspase-9, MCL-1, BCL-2, BCL-XL)

The induction of apoptosis by this compound involves the modulation of a range of proteins that regulate cell death. Its mechanism includes the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.govashpublications.org

Pro-Apoptotic Proteins:

Caspase-9: As an initiator caspase in the intrinsic apoptotic pathway, Caspase-9 activation is a critical step. Studies have shown that this compound treatment leads to the cleavage, and thus activation, of Caspase-9. researchgate.net

Anti-Apoptotic Proteins:

MCL-1 (Myeloid cell leukemia 1): In HNSCC cells, this compound treatment was found to reduce the expression of the anti-apoptotic protein MCL-1. nih.gov Research in acute myeloid leukemia (AML) suggests that this compound may reduce MCL-1 expression levels through the inhibition of mTORC1. ashpublications.org

BCL-2 (B-cell lymphoma 2) and BCL-XL (B-cell lymphoma-extra large): In AML cells, the apoptotic effect of this compound was found to be dependent on the expression levels of BCL-2 and BCL-XL, indicating that these proteins are key regulators of this compound-induced cell death. ashpublications.org

| Protein | Family | Effect of this compound Treatment | Cancer Type Studied | Source |

|---|---|---|---|---|

| Cleaved Caspase-9 | Pro-Apoptotic (Initiator Caspase) | Increased | Acute Lymphoblastic Leukemia | researchgate.net |

| MCL-1 | Anti-Apoptotic (BCL-2 family) | Decreased | HNSCC, AML | nih.govashpublications.org |

| BCL-2 | Anti-Apoptotic (BCL-2 family) | Modulates sensitivity to this compound | AML | ashpublications.org |

| BCL-XL | Anti-Apoptotic (BCL-2 family) | Modulates sensitivity to this compound | AML | ashpublications.org |

Impact on Cell Cycle and DNA Integrity

Induction of DNA Damage and Replication Stress Responses

A key mechanism of this compound's antitumor activity is its ability to induce DNA damage and replication stress in cancer cells. nih.govaacrjournals.org This effect contributes significantly to the subsequent induction of apoptosis or senescence. aacrjournals.org Replication stress is a condition where DNA replication forks stall or collapse, leading to DNA damage. mdpi.com

In HNSCC cells with defective TP53, treatment with this compound led to increased levels of DNA damage response and replication stress markers. nih.govresearchgate.net Specific markers that were elevated following this compound treatment include:

Phospho-γH2AX (S139): A well-established marker for DNA double-strand breaks. nih.govresearchgate.net

Phospho-Chk1 (S345): A key protein kinase activated in response to DNA damage and replication stress to halt the cell cycle. nih.govresearchgate.net

The induction of these markers indicates that this compound disrupts DNA integrity and replication, triggering cellular stress response pathways that can ultimately lead to cell death. nih.govaacrjournals.org This induction of replicative stress was observed to cause an increase in the S-phase and sub-G1 fractions of the cell cycle over time, indicative of replication disruption and cumulative apoptosis. researchgate.net

| Marker | Biological Role | Effect of this compound Treatment | Cancer Type Studied | Source |

|---|---|---|---|---|

| Phospho-γH2AX (S139) | Indicator of DNA double-strand breaks | Increased | HNSCC | nih.govresearchgate.net |

| Phospho-Chk1 (S345) | Checkpoint kinase activated by DNA damage | Increased | HNSCC | nih.govresearchgate.net |

Cell Cycle Perturbations and Checkpoint Activation

Investigations into the effects of this compound on cellular processes have revealed significant perturbations of the cell cycle and activation of critical checkpoints. researchgate.netnih.gov Treatment with this compound has been observed to induce DNA damage and replication stress, leading to cellular apoptosis or senescence. nih.govnih.gov

In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment leads to an increase in markers of DNA damage response and replication stress. researchgate.net This is accompanied by an accumulation of cells in the S-phase and sub-G1 fractions of the cell cycle, indicative of replicative stress and apoptosis, respectively. researchgate.net The activation of the DNA damage checkpoint is a crucial mechanism to halt cell cycle progression, allowing for DNA repair or, if the damage is too severe, initiating programmed cell death. researchgate.netscienceopen.com

Furthermore, studies have shown that this compound can induce the expression of p21, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle arrest. researchgate.net The G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA, is also implicated in the mechanism of this compound. nih.gov This is evidenced by alterations in the phosphorylation status of key regulatory proteins such as CDK1 (CDC2). researchgate.net The coordinated activation of these checkpoints ultimately disrupts the normal progression of the cell cycle, contributing to the anti-proliferative effects of this compound. nih.govnih.gov

Other Investigated Molecular Targets and Pathways

Non-Traditional Kinase or Hsp90 Inhibition Characteristics

While the precise mechanisms of this compound are still under investigation, current data suggest that it does not operate as a traditional kinase or Hsp90 inhibitor. nih.govoncotarget.com Although this compound treatment has been shown to negatively modulate the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway, its inhibitory profile does not align with that of typical kinase inhibitors. nih.govoncotarget.comresearchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.govbiorxiv.org Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govmdpi.combiorxiv.org However, studies indicate that the molecular mechanism of this compound is distinct from that of established Hsp90 inhibitors. nih.govoncotarget.com This suggests that this compound's anticancer activity is not primarily driven by the disruption of the Hsp90 chaperone machinery. nih.govoncotarget.com

Effects on MYC Protein Degradation

This compound has been shown to induce the degradation of the MYC oncoprotein, a critical regulator of cell growth and proliferation that is frequently overexpressed in cancer. nih.govnih.gov This degradation is mediated, at least in part, through the proteasome system. nih.govnih.gov

Under normal conditions, MYC is an unstable protein with a short half-life, and its degradation is tightly regulated by the ubiquitin-proteasome system. frontiersin.orgscilit.com Research has demonstrated that this compound treatment leads to a dose-dependent degradation of MYC in mutant p53 breast cancer cell lines. nih.govnih.gov The addition of a proteasome inhibitor, MG132, was able to rescue this degradation, confirming the involvement of the proteasome pathway. nih.govnih.gov

Pulse-chase experiments using cycloheximide, a protein synthesis inhibitor, revealed that this compound significantly reduces the half-life of the MYC protein. For instance, in MDA-MB-231 breast cancer cells, this compound decreased the MYC protein half-life from 34.8 to 18.6 minutes, and in MDA-MB-468 cells, it was reduced from 29.6 to 20.3 minutes. nih.govnih.gov This accelerated degradation is associated with an increase in the pT58 phosphorylated form of MYC, a modification that targets MYC for proteasomal degradation, while having little effect on the pS62 phosphorylation site. nih.gov

MicroRNA Modulation (e.g., miR-203 Upregulation)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally. wikipedia.orgmdpi.com Dysregulation of miRNA expression is a common feature in cancer. nih.govmdpi.com While direct evidence linking this compound to the upregulation of miR-203 is still emerging, the tumor-suppressive functions of miR-203 align with the observed anticancer effects of this compound.

MiR-203 is known to act as a tumor suppressor by inhibiting cell proliferation, inducing apoptosis, and suppressing cell invasion and migration. wikipedia.orgnih.govnih.gov It achieves this by targeting various oncogenes. nih.gov For example, in breast cancer, miR-203 is often downregulated in metastatic cell lines, and its re-expression can lead to cell cycle arrest and apoptosis. nih.gov Given that this compound also induces these cellular outcomes, it is plausible that its mechanism of action may involve the modulation of key tumor-suppressive miRNAs like miR-203. However, further research is required to definitively establish a direct causal link between this compound treatment and the upregulation of miR-203.

Metal Ion Complexation and Its Implications for Mechanism (Iron, Copper, Zinc)

This compound is a thiosemicarbazone, a class of compounds known for their ability to form complexes with metal ions. acs.org This metal complexation is believed to be integral to their biological activity. pharmaguideline.comnih.gov The interactions of this compound with metal ions such as iron, copper, and zinc are thought to have significant implications for its mechanism of action. acs.org

The formation of copper complexes with this compound has been a particular focus of investigation. acs.org Studies have shown that the copper complex of this compound can be recognized by cellular resistance mechanisms, such as the ABCC1 transporter, which can lead to drug efflux. acs.org This suggests that the intracellular chelation of copper is a key event in the activity of this compound. acs.org

In contrast, the complexation of iron with this compound has been observed to significantly reduce its activity in some cancer cell lines. acs.org This highlights the differential effects that complexation with various metal ions can have on the compound's efficacy.

More recently, it has been proposed that this compound may function as a zinc chaperone. chemrxiv.org Many mutations in the p53 tumor suppressor protein lead to a deficient binding of zinc, which is critical for its proper conformation and function. chemrxiv.org According to this hypothesis, this compound may act by replenishing zinc ions to these mutant p53 proteins, thereby restoring their tumor-suppressive activity. chemrxiv.org This proposed mechanism suggests that the ability of this compound to interact with and transport zinc ions is a crucial aspect of its anticancer properties. chemrxiv.org The coordination chemistry of this compound with these metal ions is a critical area of ongoing research to fully elucidate its complex mechanism of action. nih.gov

Preclinical Efficacy Assessments and Antitumor Activity of Coti 2

In Vitro Efficacy Across Diverse Cancer Cell Line Panels

COTI-2 has shown potent cytotoxic activity against a wide array of human cancer cell lines, often at nanomolar concentrations. nih.govoncotarget.comresearchgate.net This broad-spectrum efficacy has been observed regardless of the cancer's tissue of origin or its specific genetic makeup, suggesting a robust and versatile mechanism of action. nih.govoncotarget.comresearchgate.net

A key aspect of this compound's in vitro activity is its effectiveness against various cancer types. Studies have documented its ability to inhibit the proliferation of cell lines derived from head and neck squamous cell carcinoma (HNSCC), colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, ovarian cancer, and triple-negative breast cancer (TNBC). nih.govoncotarget.comnih.govresearchgate.net For instance, in HNSCC cell lines, this compound displayed IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.4 to 13.2 nmol/L. nih.gov Similarly, most of the diverse cancer cell lines tested showed sensitivity to this compound in the nanomolar range. nih.govoncotarget.comresearchgate.net

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) |

|---|---|---|---|

| PCI13 Isogenic Panel | HNSCC | Wild-Type, Null, Mutant | 1.4 - 13.2 |

| Various HNSCC lines | HNSCC | Mutant, Wild-Type | Sensitive (specific IC50s vary) |

| SW620 | Colorectal | Mutant | Sensitive (nanomolar range) |

| COLO-205 | Colorectal | Wild-Type | Sensitive (nanomolar range) |

| HCT-15 | Colorectal | Mutant | Sensitive (nanomolar range) |

| H292 | NSCLC | Wild-Type | Sensitive (nanomolar range) |

| H1975 | NSCLC | Mutant | Sensitive (nanomolar range) |

| U87-MG | Glioblastoma | Wild-Type | Sensitive (nanomolar range) |

| SNB-19 | Glioblastoma | Mutant | Sensitive (nanomolar range) |

| SF-268 | Glioblastoma | Mutant | Sensitive (nanomolar range) |

| SF-295 | Glioblastoma | Unknown | Sensitive (nanomolar range) |

| TNBC cell lines | TNBC | Mutant | Significantly responsive |

This table is a representation of data found in the provided search results. Specific IC50 values can vary between experiments.

Sensitivity Profiles in Relation to TP53 Status (Mutant vs. Wild-Type)

A significant focus of preclinical research on this compound has been its activity in the context of TP53 gene mutations, which are prevalent in a majority of human cancers and often confer resistance to standard therapies. nih.govaacrjournals.org Studies have consistently shown that this compound is effective in cancer cells irrespective of their TP53 status, demonstrating activity in cell lines with wild-type, mutant, or null TP53. nih.govaacrjournals.org

In HNSCC cell lines, for example, this compound demonstrated similar sensitivity in cells with wild-type TP53 and those with various gain-of-function TP53 mutations. nih.govaacrjournals.org This suggests that while this compound can act as a p53 reactivator, restoring wild-type function to mutant p53, it also possesses p53-independent mechanisms of action. nih.govaacrjournals.orgnih.gov Research indicates that this compound can induce DNA damage and replication stress, leading to apoptosis or senescence in cancer cells regardless of their p53 status. nih.govaacrjournals.org Furthermore, in triple-negative breast cancer cell lines, a significantly greater response to this compound was observed in p53 mutant cells compared to p53 wild-type cells. researchgate.net

Comparative Antitumor Activity with Standard Chemotherapeutic Agents in Cell Lines

In head-to-head comparisons, this compound has exhibited superior or comparable in vitro activity against cancer cell lines when compared to several standard chemotherapeutic and targeted agents.

For instance, in glioblastoma cell lines U87-MG and SNB-19, this compound was found to be 10 to 500 times more effective than the DNA-damaging agents cisplatin (B142131) and BCNU. nih.gov In colorectal cancer cell lines such as SW620, COLO-205, and HCT-15, this compound demonstrated potent activity at nanomolar concentrations, while these same cell lines showed resistance to the targeted agent erlotinib (B232). nih.govoncotarget.com Similarly, in NSCLC cell lines H292 and H1975, this compound was more effective at inhibiting proliferation than erlotinib. nih.govoncotarget.com Notably, this compound's efficacy was independent of the EGFR mutation status that confers resistance to erlotinib in the H1975 cell line. oncotarget.com

In Vivo Antitumor Activity in Preclinical Xenograft Models

The promising in vitro results for this compound have been substantiated by significant antitumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

Inhibition of Tumor Growth in Specific Cancer Xenografts

This compound has demonstrated the ability to significantly inhibit tumor growth in a range of xenograft models, including those for colorectal cancer, small cell lung cancer (SCLC), ovarian cancer, HNSCC, pancreatic cancer, and bladder cancer. nih.govnih.govnih.gov

Colorectal Cancer: In the HT-29 human colorectal tumor xenograft model, this compound significantly inhibited tumor growth. nih.gov

Small Cell Lung Cancer (SCLC): In the SHP-77 SCLC xenograft model, this compound was significantly more effective at inhibiting tumor growth than both cisplatin and paclitaxel (B517696). nih.gov

Ovarian Cancer: this compound effectively inhibited the growth of OVCAR-3 ovarian cancer xenografts. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): In an orthotopic mouse model of oral cancer using HNSCC cells, this compound demonstrated in vivo efficacy. nih.gov

Glioblastoma: this compound induced significant tumor growth delay in the aggressive U87-MG glioblastoma xenograft model. nih.gov

Breast Cancer: Oral administration of this compound delayed tumor growth in an aggressive MDA-MB-231 triple-negative breast cancer model. nih.govbioworld.com

Bladder Cancer: In a xenograft model using T24 bladder cancer cells, this compound treatment significantly reduced tumor volumes and weights. nih.gov

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Outcome |

|---|---|---|

| HT-29 | Colorectal | Significant tumor growth inhibition |

| SHP-77 | SCLC | Significantly more effective than cisplatin and paclitaxel |

| OVCAR-3 | Ovarian | Effective inhibition of tumor growth |

| PCI13 & HN31 | HNSCC | In vivo efficacy in orthotopic model |

| U87-MG | Glioblastoma | Significant tumor growth delay |

| MDA-MB-231 | Breast (TNBC) | Tumor growth delay with oral administration |

| T24 | Bladder | Significant reduction in tumor volume and weight |

This table summarizes findings from various preclinical studies.

Delay in Tumor Progression

Beyond simply reducing tumor size, this compound has also been shown to significantly delay the time it takes for tumors to reach a specific volume. nih.gov In the HT-29 colorectal cancer model, tumors in mice treated with this compound took 50% longer to reach a mean volume of 626 mm³ compared to the control group. nih.gov Similarly, in the U87-MG glioblastoma model, tumors in this compound-treated animals took double the time to reach a similar mean volume as the control tumors. nih.gov This delay in tumor progression is a critical indicator of a drug's potential clinical benefit.

Synergistic Interactions in Combination Therapies (Preclinical)

A crucial aspect of this compound's preclinical profile is its ability to work synergistically with standard-of-care cancer treatments, including chemotherapy and radiation. nih.govresearchgate.netasco.org This suggests that this compound could enhance the efficacy of existing therapies, potentially overcoming resistance and improving patient outcomes.

In HNSCC models, this compound demonstrated strong synergy with cisplatin and radiation, both in vitro and in vivo, irrespective of the TP53 status of the cancer cells. nih.govaacrjournals.org This is particularly significant as TP53 mutations are often associated with resistance to these conventional treatments. nih.govaacrjournals.org The combination of this compound with cisplatin and/or radiation led to a marked decrease in the survival of HNSCC cells compared to each treatment alone. nih.govaacrjournals.org

Furthermore, studies in ovarian cancer models have shown a synergistic effect when this compound is combined with cisplatin. mdpi.com Preclinical data also supports the combination of this compound with doxorubicin (B1662922) in ovarian cancer and with radiotherapy in HNSCC tumor models, with these combinations leading to enhanced tumor growth inhibition. asco.org These synergistic interactions highlight the potential of this compound as a valuable component of combination cancer therapy.

Combined Effects with DNA-Damaging Agents (e.g., Cisplatin, Doxorubicin, Gemcitabine (B846), Radiation)

Preclinical research has extensively investigated the efficacy of this compound in combination with conventional DNA-damaging agents, revealing significant potential to enhance therapeutic outcomes. Studies in head and neck squamous cell carcinoma (HNSCC) models, which frequently harbor TP53 mutations and associated resistance to standard therapies, have been particularly insightful.

In HNSCC preclinical models, this compound demonstrates a synergistic relationship with both cisplatin and radiation . nih.govaacrjournals.org It has been shown to potentiate sensitivity to these treatments in HNSCC cells, irrespective of their TP53 mutation status. aacrjournals.orgresearchgate.net This combination leads to an increase in DNA damage and replication stress markers, which subsequently drives cancer cells toward apoptosis and senescence. nih.govaacrjournals.orgresearchgate.net In vivo experiments using an orthotopic mouse model of oral cancer confirmed that combining this compound with cisplatin or radiation leads to significant tumor growth inhibition. nih.govasco.org One exploratory analysis in ovarian cancer specimens also noted synergy between cisplatin and this compound. nih.gov

The synergistic effects extend to other classes of DNA-damaging agents. In mouse models with A2780 ovarian or PCI13 HNSCC tumors, the combination of this compound and doxorubicin resulted in a significant enhancement of tumor growth inhibition. asco.org

The interaction between this compound and gemcitabine appears to be context-dependent. While one study found that the combination was not synergistic in small cell lung cancer (SCLC) cell lines, the same research demonstrated a significant synergistic effect in a PANC-1 human pancreatic tumor xenograft model. nih.gov In this pancreatic cancer model, the combination of this compound and gemcitabine was more effective at inhibiting tumor growth than either agent used as a monotherapy. nih.gov This suggests that the potentiation of gemcitabine's effects by this compound may be specific to certain cancer types. nih.gov

Synergism with Targeted Agents (e.g., mTOR Inhibitors, BCL-2 Inhibitors)

This compound has shown the ability to synergize with targeted therapeutic agents, particularly those involved in apoptosis regulation, such as BCL-2 inhibitors. Research in acute myeloid leukemia (AML) cells has demonstrated that this compound strongly synergizes with the BCL-2 inhibitor venetoclax (B612062) (ABT-199) to induce apoptosis. This finding is significant as it suggests a potential therapeutic strategy for AML, a disease that can be resistant to single-agent therapies.

Notably, a key p53-independent mechanism of this compound is the inhibition of the mTOR pathway. nih.govaacrjournals.orgnih.gov Proteomic profiling revealed that this compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the oncogenic mTOR pathway in HNSCC and bladder cancer cells. nih.govaacrjournals.orgnih.govresearchgate.net This inherent mTOR-inhibiting activity provides a strong rationale for its efficacy and its potential in combination therapies, as dual targeting of the BCL-2 and mTOR pathways is a known strategy to overcome resistance to apoptosis-inducing agents. nih.govnih.gov

Impact on Clonogenic Survival in Combination Regimens

A critical measure of preclinical antitumor efficacy is the clonogenic survival assay, which assesses the ability of a single cancer cell to undergo unlimited division and form a colony. In this area, this compound has demonstrated significant effects, particularly when combined with DNA-damaging agents.

In studies using HNSCC cell lines with wildtype, null, or mutant TP53, this compound consistently decreased clonogenic survival. aacrjournals.org This effect was substantially potentiated when this compound was administered in combination with cisplatin or radiation. nih.govaacrjournals.org The experimental design for these assays involved exposing HNSCC cells to various fixed-ratio combinations of this compound and cisplatin, which confirmed the synergistic interaction in reducing the cancer cells' ability to proliferate and form colonies. nih.govaacrjournals.org

Table 1: Summary of this compound Combination Effects on Clonogenic Survival

| Combination Agent | Cancer Type / Cell Line | Key Finding |

|---|---|---|

| Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound decreased clonogenic survival and potentiated the cellular response to cisplatin, irrespective of TP53 status. nih.govaacrjournals.org |

| Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | this compound potentiated the cellular response to radiation, leading to decreased clonogenic survival. nih.govaacrjournals.org |

Assessment of P53-Independent Mechanisms of Action in Preclinical Efficacy

While this compound was initially investigated for its ability to reactivate mutant p53, a substantial body of preclinical evidence has established that it also exerts significant antitumor activity through p53-independent mechanisms. nih.govaacrjournals.orgresearchgate.net This dual activity is crucial, as it explains its efficacy across cancer cells with varying TP53 statuses (mutant, wildtype, and null). nih.govaacrjournals.org

One of the primary p53-independent actions of this compound is the induction of DNA damage and replication stress, which pushes cancer cells toward apoptosis or senescence. aacrjournals.orgresearchgate.net This mechanism is observed even in cells lacking functional p53. nih.gov

Furthermore, pharmacoproteomic and molecular studies have identified the modulation of key signaling pathways as a core component of this compound's p53-independent efficacy. Treatment with this compound leads to the activation of AMP-activated protein kinase (AMPK) and the concurrent inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govaacrjournals.orgnih.govnih.gov The inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, is a significant contributor to the antitumor effects of this compound. nih.govnih.gov This was demonstrated in HNSCC and bladder cancer cells, where the effects were observed regardless of p53 status. aacrjournals.orgnih.gov

Studies in acute myeloid leukemia (AML) models further reinforce the p53-independent activity of this compound. In AML cells, this compound was found to induce mitochondrial apoptosis irrespective of the cellular p53 mutational status.

Table 2: Summary of p53-Independent Mechanisms of Action for this compound

| Mechanism | Key Research Finding | Cancer Type / Cell Line(s) |

|---|---|---|

| Induction of DNA Damage & Replication Stress | This compound induces markers of DNA damage and replication stress, leading to apoptosis and/or senescence. nih.govaacrjournals.orgresearchgate.net | Head and Neck Squamous Cell Carcinoma (HNSCC) |

| AMPK Activation | Treatment with this compound leads to the activation of AMP-activated protein kinase. nih.govaacrjournals.orgnih.gov | HNSCC, Bladder Cancer |

| mTOR Pathway Inhibition | This compound inhibits the oncogenic PI3K/AKT/mTOR signaling pathway. nih.govaacrjournals.orgnih.gov | HNSCC, Bladder Cancer |

| Induction of Apoptosis | Induces mitochondrial apoptosis in cancer cells regardless of their p53 status. | Acute Myeloid Leukemia (AML) |

Mechanisms of Resistance to Coti 2 and Strategies for Overcoming Resistance

Exploration of Acquired Resistance Mechanisms to Thiosemicarbazones

Acquired resistance to thiosemicarbazones can stem from multiple cellular adaptations. For COTI-2, studies have demonstrated that acquired resistance is notably distinct from that observed for other thiosemicarbazones like Triapine. A primary mechanism involves the formation of intracellular copper complex glutathione (B108866) adducts. In the presence of copper(II), this compound forms stable, nonreducible ternary glutathione (GSH) copper(II) complexes. These complexes are then recognized and effluxed by specific ATP-binding cassette (ABC) transporters, particularly ABCC1. This intricate interplay between copper chemistry, glutathione interaction, and efflux pump activity is central to the resistance profile of this compound. acs.orgresearchgate.netnih.govnih.govacs.org

Role of Efflux Transporters in this compound Resistance (e.g., ABCC1)

The efflux transporter ABCC1 (Multidrug Resistance Protein 1, MRP1) plays a pivotal role in acquired resistance to this compound. Research using this compound-resistant cell lines, such as SW480/Coti cells, has shown a significant overexpression of ABCC1. acs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.comnih.govoregonstate.edu this compound has been identified as a substrate for this efflux pump. acs.orgresearchgate.netnih.govnih.govacs.org This is particularly noteworthy as ABCC1 typically exhibits strong selectivity for glutathione adducts, and its activity is linked to the cellular glutathione content. acs.org The recognition of the ternary Cu-COTI-2-glutathione complex by ABCC1 facilitates its efflux from the cell, thereby reducing intracellular drug concentrations and diminishing its cytotoxic effects. acs.orgresearchgate.netnih.govnih.govacs.org

Comparative studies with other thiosemicarbazones illustrate the specificity of these resistance mechanisms. For instance, while Triapine has been identified as a weak substrate for P-glycoprotein (ABCB1), this compound's resistance is primarily mediated by ABCC1. acs.orgresearchgate.net Further evidence for ABCC1's involvement comes from studies with ABCC1-overexpressing cells like GLC-4/adr, which exhibit reduced activity of both this compound and its copper complex, Cu-COTI-2. acs.org

The table below summarizes key resistance data for this compound and related compounds in various cell lines:

| Compound | Cell Line | Resistance Fold Change (vs. parental) | Notes |

| This compound | SW480/Coti | 18.9-fold | Acquired resistance to this compound acs.org |

| Cu-COTI-2 | SW480/Coti | 12-fold | Reduced activity, similar resistance mechanism to metal-free this compound acs.org |

| This compound | GLC-4/adr | 17.3-fold | ABCC1-overexpressing cells acs.org |

| Cu-COTI-2 | GLC-4/adr | Reduced activity | Potential ABCC1 substrate acs.org |

| Triapine | SW480/Coti | No effect | Not affected by acquired this compound resistance acs.org |

| COTI-NH2 | SW480/Coti | Collateral sensitivity | acs.org |

| This compound | SW480/Tria | No cross-resistance | acs.org |

| COTI-NH2 | SW480/Tria | Cross-resistant | acs.org |

Influence of Metal Complexation on Resistance Development

Metal complexation is an intrinsic characteristic of thiosemicarbazones and profoundly influences their biological activity and resistance profiles. acs.orgresearchgate.netnih.govnih.govacs.org For this compound, the formation of complexes with endogenous metal ions, particularly copper, is critical. While complexation with copper can lead to a significant increase in anticancer activity in chemosensitive cells, it also directly contributes to the development of resistance. acs.orgnih.govresearchgate.netmdpi.comnih.govoregonstate.edu As detailed above, the formation of stable, nonreducible ternary GSH copper(II) complexes with this compound renders the drug a substrate for ABCC1-mediated efflux. acs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netmdpi.comnih.govoregonstate.edu

Conversely, complexation with iron can lead to a reduction in this compound's activity in parental cells. acs.orgnih.govresearchgate.netmdpi.comnih.govoregonstate.edu This highlights that the specific type of metal complex formed dictates not only the drug's mode of action but also its vulnerability to resistance mechanisms. Beyond zinc, both iron and copper ions are recognized as significant players in the resistance development of thiosemicarbazones. researchgate.netmdpi.comnih.govoregonstate.edu

Development of Novel this compound Derivatives with Enhanced Activity and Resistance Profiles (e.g., COTI-NMe2)

To circumvent acquired resistance, significant efforts are directed towards the development of novel thiosemicarbazone derivatives with improved pharmacological properties. researchgate.netmdpi.comnih.govoregonstate.eduplos.org Among these, COTI-NMe2 stands out as a promising new drug candidate. Studies have shown that COTI-NMe2 possesses enhanced anticancer activity and a superior resistance profile, demonstrating the ability to overcome acquired resistance to both this compound and Triapine. researchgate.netmdpi.comnih.govoregonstate.edu

These advancements underscore that even minor structural modifications, such as terminal dimethylation, can dramatically alter a thiosemicarbazone's resistance profile and enhance its activity. acs.orgnih.gov Detailed characterization of the complex formation of this compound and its derivatives, including COTI-NH2, COTI-NMe2, and COTI-NMeCy, with various metal ions (iron, copper, and zinc) is crucial for designing compounds with optimized activity and resistance profiles. researchgate.netmdpi.comnih.govoregonstate.edu

Strategies for Minimizing Drug Resistance through Combination Approaches

Combination therapy represents a key strategy for minimizing drug resistance and improving treatment outcomes in cancer. Preclinical studies have extensively evaluated this compound in combination with commonly used chemotherapeutic agents. These investigations have revealed that this compound synergizes with drugs such as taxanes and platins, leading to enhanced cytotoxic activity and superior tumor growth inhibition across various human cancer cell lines. biospace.complos.orgnih.gov

A particularly encouraging finding is that, unlike conventional chemotherapeutic agents such as paclitaxel (B517696) and cisplatin (B142131), this compound itself did not induce acquired resistance in cancer cells after multiple rounds of exposure. plos.orgnih.govnih.gov Furthermore, drug-resistant cancer cell lines often exhibited minimal or no cross-resistance to this compound, suggesting its potential utility in overcoming existing drug resistance. biospace.complos.orgnih.govnih.gov

Successful combination approaches have been demonstrated in various cancer models. For instance, this compound has shown synergistic activity when combined with cisplatin or radiation in head and neck squamous cell carcinoma (HNSCC) models, irrespective of TP53 status. aacrjournals.orgnih.gov Similarly, in pancreatic cancer xenograft models, combinations of this compound with gemcitabine (B846) and abraxane (nab-paclitaxel) proved more effective at inhibiting tumor growth than single-agent treatments. plos.orgnih.gov These findings support the rationale for evaluating this compound as a component of combination therapy regimens to improve efficacy and mitigate the development of drug resistance. biospace.comnih.gov

Integration of Advanced Omics and Computational Biology in Coti 2 Research

Application of Transcriptomics in Mechanism Elucidation (e.g., RNA Sequencing, p53 Target Gene Expression)

Transcriptomics, particularly RNA sequencing (RNA-seq), plays a crucial role in elucidating the molecular mechanisms of COTI-2. Studies have utilized RNA-seq to examine differentially expressed genes (DEGs) in cancer cells treated with this compound nih.govaacrjournals.org. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, RNA-seq analysis revealed that this compound treatment led to the normalization of wild-type p53 target gene expression nih.govaacrjournals.org. This suggests that this compound can restore the transcriptional activity of p53, even in cells with gain-of-function (GOF) mutant p53 nih.govaacrjournals.org.

The restoration of DNA binding properties to a GOF p53 mutant protein and the normalization of wild-type p53 target gene expression are key findings from transcriptomic studies nih.govaacrjournals.org. Specific p53 target genes, such as CDKN1A (p21), PUMA, and NOXA, have been shown to be activated by this compound, contributing to its pro-apoptotic effects frontiersin.orgthno.org.

Table 1: Effect of this compound on p53 Target Gene Expression (Illustrative)

| Gene | Function | Observed Effect with this compound | Source |

| CDKN1A (p21) | Cell cycle arrest, senescence | Activated/Normalized expression | frontiersin.orgthno.org |

| PUMA | Apoptosis induction | Activated expression | frontiersin.orgthno.org |

| NOXA | Apoptosis induction | Activated expression | frontiersin.orgthno.org |

Proteomics-Based Profiling (e.g., Reverse-Phase Protein Array - RPPA)

Proteomics provides insights into protein expression levels and post-translational modifications, offering a complementary view to transcriptomics. Reverse-Phase Protein Array (RPPA) is a high-throughput antibody-based technique used to quantify protein expression and activation statuses across numerous samples biorxiv.orgcancer.gov.

In the context of this compound research, RPPA has been employed to identify signaling pathways mediating the drug's effects nih.govaacrjournals.org. Pharmacoproteomic profiling using RPPA revealed that this compound leads to the activation of AMP-activated protein kinase (AMPK) and inhibition of the oncogenic mammalian target of rapamycin (B549165) (mTOR) pathways in HNSCC cells, irrespective of their p53 status nih.govaacrjournals.org. This indicates that this compound exerts its anti-tumor activity through both p53-dependent and p53-independent mechanisms, with the AMPK/mTOR pathway being a significant p53-independent target nih.govmedchemexpress.comaacrjournals.org. RPPA can provide a more detailed insight into signaling pathway changes compared to mass spectrometry, especially for phosphoproteins and low-expression signaling proteins in cancer biorxiv.org.

Table 2: Key Protein Pathway Modulations by this compound (Identified via RPPA)

| Pathway | Observed Effect with this compound | p53 Dependency | Source |

| AMPK | Activation | Independent | nih.govaacrjournals.org |

| mTOR | Inhibition | Independent | nih.govmedchemexpress.comaacrjournals.org |

| PI3K/AKT | Inhibition | Independent | medchemexpress.com |

Advanced Computational Modeling for Drug Development and Preclinical Prediction

Computational modeling, particularly in silico computer-aided drug design, has gained rapid acceptance in drug discovery due to its efficiency in identifying and optimizing novel compounds nih.govnih.gov. This compound itself was discovered and optimized using a proprietary computational platform called CHEMSAS®, which integrates traditional and modern pharmacology principles, statistical modeling, medicinal chemistry, and machine-learning technologies nih.govnih.gov.

Predictive modeling is essential for forecasting the biological activities of drug candidates based on their molecular structure and properties plos.orgplos.org. Machine learning techniques are powerful tools for this purpose, facilitating the identification of novel drug candidates and optimizing drug design plos.orgplos.org. For this compound, the CHEMSAS® platform was utilized to predict target biological activities from its molecular structure, designing it as a third-generation thiosemicarbazone engineered for high efficacy and low toxicity nih.gov. This approach allows for the evaluation of large libraries of compounds to identify those most likely to bind to a specific drug target wikipedia.org.

Virtual screening (VS) is a computational technique that evaluates large libraries of small molecules to identify potential drug candidates that can bind to a biological target wikipedia.orgnvidia.commdpi.com. It acts as a filter, significantly reducing the number of compounds requiring experimental testing mdpi.com. This compound's development involved the use of in silico computer-aided drug design, which includes virtual screening and optimization processes nih.govnih.gov. These methods aim to identify molecules with novel chemical structures that bind to the macromolecular target of interest, with success defined by finding interesting new scaffolds rather than just a high number of hits wikipedia.org. Computational optimization, often coupled with virtual screening, refines selected hits to improve their potency and selectivity nih.gov.

In silico simulations offer a promising avenue for preclinical evaluation, mitigating challenges associated with traditional clinical trials such as ethical issues, costs, and lengthy timelines medrxiv.orgresearchgate.net. The aiHumanoid platform, utilizing an upgraded DeepNEU database, has been employed to design and conduct virtual Phase 1 trials medrxiv.orgresearchgate.net.

A virtual Phase 1 trial using the aiHumanoid platform assessed the comparative efficacy and potential toxicities of combining standard chemotherapy (gemcitabine plus Taxol) with this compound for treating Pancreatic Adenocarcinoma (PAC) medrxiv.orgresearchgate.net. This simulation, involving 30 virtual patients, predicted that the novel combined treatment regimen, particularly at maximal dosage, would show significant treatment effects on the entire PAC disease profile medrxiv.orgresearchgate.net. Notably, this compound treatment demonstrated a dose-dependent increase in p53 levels in these simulations medrxiv.orgresearchgate.net. This highlights the potential of computational simulations in accelerating drug development and identifying promising treatment pathways medrxiv.orgresearchgate.net.

Ex Vivo Methodologies for Functional Drug Testing (e.g., 3-D Tumor Explants)

Ex vivo methodologies involve testing the sensitivity of patient-derived cancer cells to drugs outside the body, providing a more physiologically relevant model than traditional 2D cell cultures biorxiv.orgmdpi.com. Three-dimensional (3D) tumor explants are particularly valuable as they preserve the tumor's architecture and mirror individual patient tumor features, including histological and gene expression profiles biorxiv.org.

This compound has been evaluated using ex vivo analyses of programmed cell death (EVA/PCD) in human tumor primary culture explants derived from surgical specimens ascopubs.orgmdpi.com. These studies compare this compound's activity with other agents, measuring drug-induced cell death by assessing delayed loss of membrane integrity and ATP content ascopubs.orgmdpi.com. For instance, a comparative analysis of this compound and APR-246 in 247 human tumor primary culture explants showed that this compound exhibited activity in gynecologic malignancies and non-small cell lung cancer (NSCLC), with moderate activity in breast and colorectal cancers ascopubs.orgmdpi.com. The anti-tumor and apoptotic effects of this compound are also evident in 3D-organotypic cultures of HNSCC nih.gov. The use of 3D tumor explants allows for functional drug testing that closely predicts clinical responses, addressing limitations of gene panel testing which may not predict the efficacy of cytotoxic drugs mdpi.com.

Table 3: Ex Vivo Activity of this compound in Human Tumor Explants

| Cancer Type | This compound Activity (Relative to other agents) | Source |

| Hematologic Neoplasms | Highest activity (comparable to APR-246) | ascopubs.orgmdpi.com |

| Gynecologic Malignancies | Active | ascopubs.orgmdpi.com |

| NSCLC | Active | ascopubs.orgmdpi.com |

| Breast Cancer | Moderately active | ascopubs.orgmdpi.com |

| Colorectal Cancer | Moderately active | ascopubs.orgmdpi.com |

| HNSCC (3D-organotypic cultures) | Anti-tumor and apoptotic effects evident | nih.gov |

Future Research Directions and Unresolved Questions Regarding Coti 2

Deeper Elucidation of Specific Mutant p53 Reactivation Mechanisms

A primary area of focus for COTI-2 research involves a more profound understanding of its precise mechanisms in reactivating mutant p53. This compound has been suggested to possess zinc metallochaperone properties, which could restore the tumor suppressor activity of certain mutant p53 proteins, such as p53G245 idrblab.net. This involves promoting the refolding and DNA binding capacity of mutant p53, thereby leading to the reactivation of wild-type p53 target genes, including CDKN1A, PUMA, and NOXA nih.govrsc.org. Studies have shown that this compound can restore the DNA binding properties to the p53-mutant protein and normalize wild-type p53 target gene expression in head and neck squamous cell carcinoma (HNSCC).

However, the exact nature of this interaction and the extent to which zinc chelation is the sole or primary mechanism remain subjects of ongoing investigation. Some research posits that this compound acts as a selective, well-tolerated zinc chaperone, replacing zinc ions lost due to the deficient zinc-binding of p53 mutants. This perspective suggests that direct engagement and refolding of mutant p53 might be a less likely mechanism compared to its role as a zinc chaperone. Conversely, while this compound is known to reactivate p53, some findings indicate that cell death induced by this compound in combination treatments may occur through mechanisms independent of p53-mediated apoptosis. Further research is needed to definitively map the molecular events from this compound's interaction with mutant p53 to the restoration of its function and subsequent downstream effects.

Comprehensive Understanding of Multi-Target Modulatory Effects

This compound is recognized as a multi-target drug, and a comprehensive understanding of its various modulatory effects on cellular pathways is essential. Beyond its impact on p53, this compound appears to exert additional effects on other critical cancer-related pathways, particularly the PI3K/AKT/mTOR signaling cascade. Preclinical data suggest that this compound can negatively modulate the phosphorylation of AKT, either directly or indirectly. Furthermore, it has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathways.

The compound also induces DNA damage and replication stress responses, which can lead to apoptosis and/or senescence in cancer cells. Notably, the formation of stable ternary complexes with copper(II) and glutathione (B108866) by this compound has been linked to the induction of paraptotic cell death, offering a distinct mode of action that could overcome apoptosis resistance idrblab.net. Additionally, this compound's ability to degrade MYC, a key oncogene, in mutant p53 breast cancer cell lines, coupled with synergistic growth inhibition when combined with MYC inhibitors, highlights another significant multi-target effect. Future studies should aim to fully delineate the hierarchical and synergistic interactions between these various targets and pathways to optimize combination strategies and predict therapeutic outcomes.

Characterization of Novel Thiosemicarbazone Analogs and Their Mechanisms

The development and characterization of novel thiosemicarbazone analogs derived from this compound represent a crucial area for future research. Recent studies have explored new terminal N-disubstituted derivatives, such as COTI-NMe2 and COTI-NMeCy, as well as the non-substituted analogue COTI-NH2, in comparison to this compound idrblab.net. These investigations have revealed that the N4-terminal modification significantly impacts the anticancer activity of thiosemicarbazones. For instance, COTI-NH2 exhibited distinctly weaker activity compared to this compound.

Intriguingly, COTI-NMe2 has been identified as a promising new drug candidate, demonstrating improved anticancer activity and a more favorable resistance profile than this compound idrblab.net. The coordination chemistry of this compound and its derivatives, including the formation of different isomers (E, Z, and zwitterionic E' forms), has only recently begun to be investigated in detail idrblab.net. Further comprehensive characterization of these novel analogs, including their precise molecular mechanisms, metal-binding properties, and structure-activity relationships, is essential for designing next-generation compounds with enhanced efficacy and reduced resistance.

The following table summarizes the comparative activity of this compound and some of its analogs against sensitive SW480 cells:

| Compound | IC50 in SW480 Cells (µM) | Relative Activity (vs. This compound) | Reference |

| This compound | 0.56 | 1.0 | |

| Triapine | 0.82 | 0.68 | |

| COTI-NH2 | 7.8 | 0.07 |

Interplay of Metal Ions in this compound's Pharmacological Profile

The role of metal ions in this compound's pharmacological profile is a complex and vital area requiring further investigation. As a thiosemicarbazone, this compound contains an N,N,S-chelating moiety, which predisposes it to bind endogenous metal ions idrblab.net. The mechanism of action of thiosemicarbazones is closely linked to their ability to form complexes with metal ions such as iron and copper idrblab.net. While the interaction with zinc has been noted, the detailed metal interaction properties of this compound with other physiologically relevant metals, beyond zinc, have only recently been explored idrblab.net.

Application of Emerging Omics Technologies for Systems-Level Insights

The application of emerging omics technologies is paramount for gaining systems-level insights into this compound's multifaceted mechanisms of action and resistance. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, offers a holistic view of complex biological systems that single-omics approaches cannot provide. These technologies are crucial for studying protein interactions, metabolic pathways, and identifying disease biomarkers.

For this compound, leveraging multi-omics could enable researchers to:

Uncover Deeper Molecular Interactions: By integrating data across different biological layers, researchers can identify the intricate networks and causal connections between this compound's effects on gene expression, protein levels, metabolic changes, and cellular phenotypes. This could reveal previously unappreciated targets or pathways modulated by this compound.

Predict Biomarkers and Patient Response: Multi-omics can facilitate disease subtyping and biomarker prediction, allowing for the identification of specific molecular signatures that correlate with response or resistance to this compound. This could lead to more precise patient stratification for clinical trials and personalized treatment strategies.

Characterize Resistance Mechanisms: By comparing omics profiles of this compound-sensitive and -resistant cells, researchers can comprehensively map the molecular adaptations that lead to acquired resistance, including changes in efflux transporter expression (e.g., ABCC1), metabolic reprogramming, or alterations in drug-target interactions.

Explore Off-Target Effects: A systems-level approach can help identify potential off-target effects of this compound that might contribute to its efficacy or, conversely, to unintended biological consequences.

Guide Analog Design: Insights from omics data can inform the rational design of novel thiosemicarbazone analogs by highlighting critical molecular features that enhance desired activities or overcome resistance mechanisms.

The integration of these diverse datasets, while challenging due to their heterogeneity, is becoming increasingly feasible with advancements in computational tools, network analysis, and machine learning algorithms. Furthermore, single-cell and spatial omics technologies offer unprecedented resolution to study this compound's effects at the individual cell level and within tissue microenvironments, providing insights into cellular heterogeneity and how local environments influence drug response. Future research should actively incorporate these advanced omics approaches to fully unravel the systemic impact of this compound and accelerate its development as a targeted therapeutic.

Q & A

Basic Research Question

- MTT Assays : Used to measure proliferation inhibition (e.g., IC50 values in glioblastoma and colorectal cancer cell lines) .

- Apoptosis Detection : Annexin V/7-AAD staining quantified early apoptosis (40–47% in SHP-77 cells at IC50) .

Experimental Design : Cells are treated with this compound for 48–72 hours. Dose-response curves and combination indices (CalcuSyn software) assess synergy .

Does this compound synergize with other therapeutics, and how is this evaluated?

Advanced Research Question

this compound shows synergy with MYC inhibitors (MYCi975) and chemotherapies (cisplatin):

- Synergy Metrics : Combination Index (CI) values <1 indicate synergism. For example, CI = 0.6 in MDA-MB-231 cells .

- Mechanistic Basis : Synergy arises from simultaneous MYC degradation (this compound) and MYC transcriptional inhibition (MYCi975) .

Methodology : Isobologram analysis and Chou-Talalay method validate synergy. In vivo xenograft models (e.g., HT-29 tumors) confirm enhanced tumor growth suppression .

What mechanisms underlie resistance to this compound?

Advanced Research Question

Resistance involves copper-glutathione adduct formation and ABCC1-mediated efflux:

- Copper Chelation : Thiosemicarbazone derivatives like this compound bind copper, but resistance arises via intracellular glutathione adducts .

- Efflux Inhibition : ABCC1 knockdown sensitizes resistant cells (SW480/Coti) to this compound .

Experimental Approach : Copper chelators (TTM) reverse this compound activity, while proteasome inhibitors (MG132) rescue MYC degradation .

How are in vivo efficacy and toxicity profiles of this compound assessed?

Basic Research Question

- Xenograft Models : SHP-77 and HT-29 tumors in NCr-nu mice. This compound (3–10 mg/kg) reduced tumor volume by >84% in dose-dependent studies .

- Toxicity : No major toxicity observed in phase I trials; common adverse effects include nausea and fatigue .

Methodology : Tumor volume measured via caliper; survival analysis and histopathology assess tolerability .

Does this compound exhibit p53-independent anticancer activity?